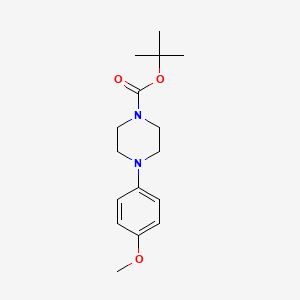

Tert-Butyl-4-(4-Methoxyphenyl)piperazin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a piperazine ring, which contribute to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

“Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate” is a derivative of piperazine . Piperazine derivatives are known to have a wide range of biological activities and are used as building blocks in the synthesis of various therapeutic agents . .

Mode of Action

Piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-methoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperazine ring can be reduced to form a piperidine ring.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(4-hydroxyphenyl)piperazine-1-carboxylate.

Reduction: Formation of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring also contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .

Biologische Aktivität

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C_{16}H_{22}N_{2}O_{3}

- Molecular Weight : Approximately 306.406 g/mol

- Structural Features :

- Tert-butyl group

- Piperazine ring

- Methoxyphenyl moiety

These features contribute to its reactivity and interaction with biological targets, particularly in the context of neuropharmacology.

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate primarily interacts with various neurotransmitter receptors, notably:

- Serotonin Receptors : It may influence serotonin pathways, particularly through the 5-HT1A receptor, which is implicated in mood and anxiety disorders.

- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are crucial for regulating mood and reward pathways .

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate exhibit a range of biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models by modulating serotonin levels.

- Antimicrobial Activity : Some derivatives have shown promising activity against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent .

- Neuroprotective Properties : The compound's ability to interact with neurotransmitter systems may confer neuroprotective effects, warranting further investigation into its therapeutic applications.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the effects of piperazine derivatives on anxiety-like behavior in mice, tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate was administered at varying doses. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent .

Case Study 2: Antimicrobial Screening

A high-throughput screening of a library of compounds revealed that tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate exhibited moderate activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of around 20 µM. This highlights its potential for further development as an anti-tuberculosis agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | Structure | Antidepressant, Antimicrobial | ~20 |

| Similar Piperazine Derivative A | Structure | Antidepressant | ~15 |

| Similar Piperazine Derivative B | Structure | Antimicrobial | ~25 |

This table illustrates how tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate compares to structurally similar compounds in terms of biological activity and potency.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFRRJHIJQRWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.